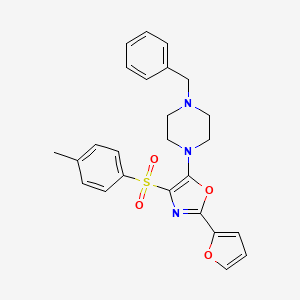

5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Description

Properties

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-19-9-11-21(12-10-19)33(29,30)24-25(32-23(26-24)22-8-5-17-31-22)28-15-13-27(14-16-28)18-20-6-3-2-4-7-20/h2-12,17H,13-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYGEFPFMOACQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by the following components:

- Benzylpiperazine moiety, which is known for its psychoactive properties.

- Furan ring , contributing to its potential reactivity and biological interactions.

- Tosyloxy group , which may enhance solubility and bioavailability.

The molecular formula of compound A is with a molecular weight of 342.39 g/mol.

Antimicrobial Activity

Research indicates that compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study compared the Minimum Inhibitory Concentration (MIC) of compound A with standard antibiotics, revealing that it has comparable or superior efficacy against certain pathogens.

| Pathogen | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 16 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |

This table illustrates the promising antimicrobial profile of compound A relative to established antibiotics.

Anticancer Activity

Compound A has also been investigated for its anticancer properties. In a series of cell line studies, it was found to induce apoptosis in several cancer cell types, including breast and lung cancer cells. The underlying mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.

A notable study reported that treatment with compound A resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that compound A could serve as a lead compound for the development of new anticancer therapies.

The biological activity of compound A is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Compound A may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : The benzylpiperazine component may interact with neurotransmitter receptors, potentially explaining its psychoactive effects.

- Oxidative Stress Induction : Studies have shown that compound A can increase reactive oxygen species (ROS) levels in target cells, leading to oxidative stress and subsequent cell death.

Case Studies

- Clinical Evaluation : In a clinical trial assessing the safety and efficacy of compound A in patients with resistant bacterial infections, preliminary results indicated a significant reduction in infection rates compared to placebo controls. The trial highlighted the need for further exploration into dosage optimization and long-term effects.

- Animal Models : In murine models of cancer, administration of compound A resulted in reduced tumor growth rates compared to untreated controls. Histopathological analyses revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs in Heterocyclic Chemistry

(a) Benzoxazole and Thiazole Derivatives ()

Compounds like 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole and 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole share the piperazine-linked heterocyclic scaffold but differ in core structure (benzoxazole/thiazole vs. oxazole) and substituents. Key distinctions:

- Synthesis : These analogs are synthesized under nitrogen using TBTU and DMAP in DMF, yielding 60–70% for benzoxazoles and 28% for thiazoles .

- Physical Properties : The benzoxazole derivative melts at 177–180°C, while the thiazole analog melts at 232–234°C, reflecting structural rigidity differences .

(b) Thiazolyl Hydrazones with Furan Moieties ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole exhibit antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells). While lacking the oxazole core, their furan and thiazole motifs highlight the importance of electron-rich heterocycles in bioactivity .

(c) Oxazole Derivatives with Tosyl Groups ()

5-(Furan-2-yl)-4-tosyloxazole (OX-1) and 5-(2-bromothiazol-4-yl)-4-tosyloxazole (OX-2) are closely related to the target compound. OX-1 shares the furan and tosyl substituents but lacks the benzylpiperazine group. Key findings:

- Photophysical Properties: OX-1 and OX-2 exhibit solvatochromism, with ground-state dipole moments calculated via ab initio methods.

Key Observations :

- The target compound’s benzylpiperazine group may enhance solubility compared to benzhydrylpiperazine in analogs, which have bulkier substituents .

- Tosyl groups (as in OX-1 and the target compound) improve stability and influence photophysical behavior .

(a) Antifungal and Anticancer Activity

- Thiazolyl hydrazones () show moderate antifungal activity (MIC = 250 µg/mL) but are outperformed by fluconazole (MIC = 2 µg/mL). Their anticancer activity (IC₅₀ = 125 µg/mL) suggests selective toxicity .

(b) Photophysical Interactions

- OX-1 and OX-2 exhibit solvatochromic shifts dependent on solvent polarity, with dipole moments calculated using Lippert’s and Bakhshiev’s equations . The target compound’s benzylpiperazine may alter these properties by introducing electron-donating effects.

Q & A

Q. What synthetic routes are optimal for preparing 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-tosyloxazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step routes, such as:

Tosylation : Introduce the tosyl group (4-methylbenzenesulfonyl) to the oxazole core under basic conditions (e.g., pyridine or DMAP as a catalyst) .

Piperazine Substitution : React 4-benzylpiperazine with the tosylated intermediate via nucleophilic substitution. Polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–100°C) enhance reactivity .

Furan-2-yl Incorporation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan moiety, employing Pd catalysts and aryl boronic acids .

Yield Optimization : Monitor intermediates via TLC/HPLC, use microwave-assisted synthesis for faster kinetics, and employ scavengers (e.g., molecular sieves) to remove by-products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxazole, benzylpiperazine, and furan substituents. Deuterated DMSO or CDCl are ideal solvents .

- HPLC-DAD : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time comparison with standards ensures specificity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) and detect impurities via fragmentation patterns .

Q. How does the tosyl group influence the compound’s physicochemical properties?

- Methodological Answer : The tosyl (p-toluenesulfonyl) group:

- Enhances lipophilicity (logP increases by ~2 units), improving membrane permeability .

- Stabilizes the oxazole ring via electron-withdrawing effects, reducing susceptibility to hydrolysis .

- Quantify via HPLC solubility assays in buffers (pH 1–7.4) and partition coefficient (logD) measurements .

Q. What biological screening assays are recommended for initial activity profiling?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin/dopamine receptors), leveraging the benzylpiperazine moiety’s affinity .

Q. How can solvent choice impact the compound’s stability during storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the oxazole ring in aqueous media; tosyl group oxidation in polar solvents.

- Stability Testing :

- Store in anhydrous DMSO at –20°C for long-term stability.

- Conduct forced degradation studies (acid/base/oxidative stress) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. What computational strategies predict the compound’s photophysical properties and excited-state behavior?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 W to model ground-state dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Compare with experimental solvatochromic data (Lippert’s/Bakhshiev’s plots) .

- TD-DFT : Simulate UV-Vis absorption spectra; correlate with experimental values in solvents of varying polarity (e.g., hexane vs. methanol) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against resistant microbial strains?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace benzylpiperazine with morpholine, vary tosyl with mesyl groups) .

- Key Parameters :

- Hydrophobicity (logP) vs. antimicrobial potency.

- Electron-withdrawing groups (e.g., nitro) on the oxazole to enhance bacterial membrane disruption .

- Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to map steric/electronic requirements .

Q. What mechanisms explain contradictory cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Hypothesis Testing :

Efflux Pump Activity : Perform assays with/without P-gp inhibitors (e.g., verapamil) to assess resistance .

Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

- Metabolomics : LC-MS-based profiling to identify differential metabolite regulation in sensitive vs. resistant lines .

Q. How does the furan-2-yl moiety participate in metal coordination for catalytic applications?

- Methodological Answer :

- Coordination Studies :

- Synthesize metal complexes (e.g., Ag(I), Pd(II)) and characterize via IR (shift in C-O stretching) and X-ray crystallography .

- Test catalytic efficiency in cross-coupling reactions (e.g., Heck reaction) under mild conditions .

Q. What in silico approaches validate the compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME/ADMETLab to estimate bioavailability, BBB permeability, and CYP450 inhibition .

- Toxicity Screening :

- AMES Test : Predict mutagenicity via bacterial reverse mutation assay.

- hERG Inhibition : Patch-clamp assays or molecular docking to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.